molecular formula C50H46N7O7S2- B12726385 Einecs 279-233-7 CAS No. 79682-32-9

Einecs 279-233-7

Cat. No.: B12726385
CAS No.: 79682-32-9
M. Wt: 921.1 g/mol
InChI Key: MAEHSCXECDZMRA-UHFFFAOYSA-M
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Description

Einecs 279-233-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Properties

CAS No.

79682-32-9

Molecular Formula

C50H46N7O7S2-

Molecular Weight

921.1 g/mol

IUPAC Name

5-anilino-9-(3-methoxyanilino)-7-phenyl-6,12,12a,12b-tetrahydrobenzo[a]phenazin-7-ium-4,10-disulfonate;1,2-bis(3-methylphenyl)guanidine

InChI

InChI=1S/C35H30N4O7S2.C15H17N3/c1-46-25-15-8-12-23(18-25)37-28-19-30-27(21-33(28)48(43,44)45)38-35-26-16-9-17-32(47(40,41)42)34(26)29(36-22-10-4-2-5-11-22)20-31(35)39(30)24-13-6-3-7-14-24;1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h2-19,21,26,35-38H,20H2,1H3,(H-,40,41,42,43,44,45);3-10H,1-2H3,(H3,16,17,18)/p-1

InChI Key

MAEHSCXECDZMRA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N.COC1=CC=CC(=C1)NC2=C(C=C3C(=C2)[N+](=C4CC(=C5C(C4N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 279-233-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Regulatory Context for EINECS Substances

EINECS substances fall under the REACH Regulation (Registration, Evaluation, Authorisation, and Restriction of Chemicals), which mandates safety assessments for chemicals on the European market. While EINECS 279-233-7 is not explicitly listed in the provided data, substances in this inventory typically undergo evaluations for hazards such as toxicity, environmental persistence, or bioaccumulation potential ( ).

General Approach to Analyzing Chemical Reactions

For compounds lacking direct data, methodologies from chemical reaction optimization studies ( ) can be applied:

  • Statistical modeling : Empirical models relating experimental factors (e.g., temperature, solvent) to reaction outcomes.

  • High-throughput experimentation : Miniaturized reaction platforms for rapid screening of conditions.

  • Machine learning : Predictive models for yield optimization based on molecular descriptors (e.g., functional groups, bond connectivity).

Hypothetical Reaction Analysis Framework

If this compound were a fluorinated organic compound (common in PFAS-related restrictions ), potential reactions might include:

  • Hydrolysis : Degradation under acidic/alkaline conditions.

  • Redox reactions : Oxidation/reduction pathways affecting functional groups.

  • Polymerization : If the compound is a monomer.

Data Collection Challenges

The absence of specific data highlights broader issues in chemical hazard assessments:

  • Fragmented regulatory frameworks : Substances may fall under overlapping regulations (e.g., REACH, POPs ).

  • Data gaps : Many legacy chemicals lack comprehensive reaction data, necessitating predictive modeling ( ).

Recommended Next Steps

  • Consult the EC Inventory : Directly search the EINECS database ( ) for structural and regulatory details.

  • Evaluate REACH Annex XVII : Check for restrictions under if the compound is a known hazardous substance.

  • Apply reaction optimization tools : Use methodologies from to design experiments if experimental data is unavailable.

Scientific Research Applications

Einecs 279-233-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it is used in the production of various commercial products .

Mechanism of Action

The mechanism of action of Einecs 279-233-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are determined by the compound’s structure and reactivity .

Q & A

Q. What protocols ensure reproducibility when scaling up laboratory-scale syntheses of this compound?

  • Methodological Answer : Document batch-specific variables (e.g., stirring rate, cooling gradients) and use process analytical technology (PAT) for real-time monitoring. Conduct failure mode and effects analysis (FMEA) to identify critical control points. Share raw data and instrument logs in supplementary materials to facilitate peer validation .

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